tert-Butyl (2-hydroxyethyl)(pyrrolidin-3-ylmethyl)carbamate
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Overview
Description
tert-Butyl (2-hydroxyethyl)(pyrrolidin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C12H24N2O3. It is a derivative of carbamate, featuring a tert-butyl group, a hydroxyethyl group, and a pyrrolidin-3-ylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-hydroxyethyl)(pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyethylamine and pyrrolidine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-hydroxyethyl)(pyrrolidin-3-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction can regenerate the hydroxyethyl group.
Scientific Research Applications
tert-Butyl (2-hydroxyethyl)(pyrrolidin-3-ylmethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-hydroxyethyl)(pyrrolidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrrolidin-3-ylmethyl group may enhance binding affinity. The tert-butyl group can provide steric hindrance, affecting the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
- tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
- tert-Butyl carbamate
Uniqueness
tert-Butyl (2-hydroxyethyl)(pyrrolidin-3-ylmethyl)carbamate is unique due to the presence of both a hydroxyethyl group and a pyrrolidin-3-ylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(pyrrolidin-3-ylmethyl)carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14(6-7-15)9-10-4-5-13-8-10/h10,13,15H,4-9H2,1-3H3 |
InChI Key |
KHXGMHKCOGSAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1CCNC1 |
Origin of Product |
United States |
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